molecular formula C21H22F4N2O2 B280038 1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine

1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine

Cat. No.: B280038
M. Wt: 410.4 g/mol
InChI Key: BWWWGDHMSLJEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TFPP and is a piperazine derivative that has been synthesized by several methods.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine involves its interaction with serotonin receptors in the brain. It has been shown to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to enhance cognitive function and improve memory retention.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of serotonin receptors in the brain. However, one of the limitations is its potential toxicity, which requires careful handling and use.

Future Directions

There are several future directions for the study of 1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine. One of the most promising directions is the development of new drugs that target the 5-HT1A receptor for the treatment of anxiety and depression. Another direction is the study of the effects of this compound on other serotonin receptors and their potential therapeutic applications. Additionally, the use of this compound in the study of other neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of future research.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in the field of neuroscience. Its high potency and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of serotonin receptors in the brain. However, its potential toxicity requires careful handling and use. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine can be achieved through several methods. One of the most common methods is the reaction of 1-phenylpiperazine with 3-(2,2,3,3-tetrafluoropropoxy)methylbenzoyl chloride in the presence of a base such as triethylamine. This method yields a high purity product with a good yield.

Scientific Research Applications

1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine has several potential applications in scientific research. One of the most significant applications is in the field of neuroscience, where it has been used as a tool to study the role of serotonin receptors in the brain. It has also been used in the study of the effects of drugs on the central nervous system.

Properties

Molecular Formula

C21H22F4N2O2

Molecular Weight

410.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone

InChI

InChI=1S/C21H22F4N2O2/c22-20(23)21(24,25)15-29-14-16-5-4-6-17(13-16)19(28)27-11-9-26(10-12-27)18-7-2-1-3-8-18/h1-8,13,20H,9-12,14-15H2

InChI Key

BWWWGDHMSLJEHB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)COCC(C(F)F)(F)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F

Origin of Product

United States

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